molecular formula C7H15ClN2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17783-50-5

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B096173
CAS No.: 17783-50-5
M. Wt: 162.66 g/mol
InChI Key: RQAHQTGRZQIGEC-UHFFFAOYSA-N
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Description

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound with the molecular formula C7H16Cl2N2. It is a derivative of diazabicyclooctane, characterized by the presence of a methyl group at the 8th position and two hydrochloride groups. This compound is known for its unique structural properties and is used in various chemical and biological applications.

Mechanism of Action

Target of Action

The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and formic acid, followed by methylation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atoms in the bicyclic structure.

    Reduction: Reduction reactions may target the imine groups, converting them to amine groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.

Major Products:

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: The primary amine derivatives.

    Substitution: Various substituted diazabicyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst or ligand in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

  • 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

Comparison: 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and binding properties. Compared to DABCO and DBN, this compound may exhibit different catalytic or inhibitory effects due to its distinct structural features. The dihydrochloride form also enhances its solubility and stability in aqueous solutions, making it more suitable for certain applications.

Properties

CAS No.

17783-50-5

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H

InChI Key

RQAHQTGRZQIGEC-UHFFFAOYSA-N

SMILES

CN1C2CCC1CNC2.Cl

Canonical SMILES

CN1C2CCC1CNC2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate (18.1 g, 0.059 mole) in absolute ethanol (200 ml) and 10% palladium on charcoal (3.0 g) was hydrogenated for 2 hours at atmospheric pressure. Sufficient water was added to dissolve the insoluble hydrochloride salt that had formed, and the reaction was filtered. The filtrate was evaporated in vacuo, the residue was triturated in hot absolute ethanol, and the mixture was filtered to yield 8.98 g of 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, melting point 315°C (dec.). The mother liquor was treated with ethanolic dry hydrogen chloride to afford an additional 2.28 g. Yield: 12.26 g (96%).
Name
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride monohydrate
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
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8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

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